2-Bromo-5-ethynyl-1,3-dimethoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Chemical Reactions Analysis
Benzene, a component of this compound, can undergo electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves the attack of the pi bond electrons in the benzene ring on the electrophile, forming an arenium ion. This ion is then deprotonated to reform the aromatic ring .Scientific Research Applications
Synthesis and Pharmacokinetic Studies
- Synthesis for Pharmacokinetics: One related compound, 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, was synthesized for in vivo pharmacokinetic and pharmacodynamic evaluation. This synthesis demonstrates the potential of such compounds in studying drug behavior in biological systems (Wang, Fawwaz, & Heertum, 1993).
Chemical Synthesis and Functionalization
Regioselective Bromination
Research on the bromination of similar compounds, such as 1,4-dimethoxy-2,3-dimethylbenzene, has been explored, leading to the synthesis of new sulfur-containing quinone derivatives. This highlights the compound's role in advancing synthetic chemistry (Aitken et al., 2016).
Intermolecular Interactions in Crystal Structures
Studies on weak intermolecular interactions in molecules with tetrahedral symmetry, including those substituted with bromo, ethynyl, and 1,3-diethynyl groups, reveal insights into the structural properties of such compounds in solid states (Guo et al., 2001).
One-pot Synthesis Applications
The use of related bromine-containing compounds in one-pot synthesis processes, such as the synthesis of 2H-indazolo[2,1-b]phthalazine-triones, demonstrates the compound's utility in efficient chemical synthesis (Ghorbani‐Vaghei et al., 2011).
Advanced Material Synthesis
- Hyperbranched Polymer Synthesis: The compound's derivatives, such as 5-(Bromomethyl)-1,3-dihydroxybenzene, have been used in the synthesis of hyperbranched polymers, indicating its potential in materials science (Uhrich et al., 1992).
Biological Applications
- Cell Cycle Progression Analysis: Related compounds, like 5-bromo-2'-deoxyuridine, have been used in biological research for detecting S-phase cell cycle progression. This demonstrates the potential use of such compounds in cell biology and medical research (Buck et al., 2008).
properties
IUPAC Name |
2-bromo-5-ethynyl-1,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h1,5-6H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGUFPNQPWVKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.